5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a thiophene and tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-bromo-2-chlorobenzoic acid with an amine derivative.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boronic acid derivatives.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving the use of acid or base catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms on the benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene and tetrahydropyran moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Utilized in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, thiophene derivatives, and tetrahydropyran-containing compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Shares the bromine and chlorine substitutions but differs in the core structure.
Thiazole Derivatives: Contain a thiazole ring and exhibit similar biological activities.
Uniqueness
5-bromo-2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is unique due to its combination of a benzamide core with thiophene and tetrahydropyran moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c17-11-3-4-13(18)12(10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKUONXZSUNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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